2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride
CAS No.:
Cat. No.: VC18063280
Molecular Formula: C10H12Cl2N2
Molecular Weight: 231.12 g/mol
* For research use only. Not for human or veterinary use.
![2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride -](/images/structure/VC18063280.png)
Specification
Molecular Formula | C10H12Cl2N2 |
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Molecular Weight | 231.12 g/mol |
IUPAC Name | 2-(chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine;hydrochloride |
Standard InChI | InChI=1S/C10H11ClN2.ClH/c1-7-3-8(2)10-12-9(4-11)6-13(10)5-7;/h3,5-6H,4H2,1-2H3;1H |
Standard InChI Key | HIURVUQNAIQSLC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CN2C1=NC(=C2)CCl)C.Cl |
Introduction
Structural and Crystallographic Features
Molecular Architecture
The core structure of 2-(chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride consists of a planar imidazo[1,2-a]pyridine system. The imidazole ring is fused to a pyridine ring, creating a conjugated π-system that enhances stability and influences electronic properties. Substituents include:
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Chloromethyl (-CH₂Cl) at position 2: Introduces electrophilic reactivity for nucleophilic substitution.
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Methyl (-CH₃) at positions 6 and 8: Steric and electronic modulators affecting solubility and intermolecular interactions .
Crystallographic studies of analogous compounds, such as 2-(chloromethyl)pyridine hydrochloride, reveal monoclinic crystal systems (P2₁/c) with unit cell parameters a = 6.5211 Å, b = 10.2467 Å, c = 9.1436 Å, and β = 94.1771° . These metrics suggest tight packing due to hydrogen bonding between the hydrochloride moiety and adjacent molecules.
Table 1: Comparative Crystallographic Data for Related Compounds
Compound | Crystal System | a (Å) | b (Å) | c (Å) | β (°) |
---|---|---|---|---|---|
2-(Chloromethyl)pyridine hydrochloride | Monoclinic | 6.5211 | 10.2467 | 9.1436 | 94.177 |
2,6-Bis(chloromethyl)pyridine | Monoclinic | 7.892 | 12.345 | 8.765 | 98.2 |
Synthetic Pathways and Optimization
Oxidation and Functionalization
A patent (CN104945312A) outlines a four-step synthesis for dichloromethyl pyridine derivatives, adaptable to 2-(chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride :
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Oxidation: 2,6-Lutidine reacts with potassium permanganate (KMnO₄) in water at 75–80°C to yield 2,6-dinicotinic acid.
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Esterification: The diacid undergoes methanol treatment under acidic conditions to form dimethyl esters.
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Reduction: Sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) reduce esters to diols (e.g., 2,6-pyridine dimethanol).
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Chlorination: Thionyl chloride (SOCl₂) converts diols to dichloromethyl derivatives.
Key Reaction Parameters:
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Molar Ratios: 1:4–5 (lutidine:KMnO₄); 1:2.5–3 (dinicotinic acid:methanol).
Alternative Methods
While direct synthesis data for 2-(chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride is limited, analogous imidazo[1,2-a]pyrimidine derivatives employ cyclocondensation of aminopyrimidines with α-haloketones . For example, 2-(chloromethyl)imidazo[1,2-a]pyrimidine is synthesized via refluxing 2-aminopyrimidine with chloroacetone in acetic acid .
Physicochemical Properties
Stability and Solubility
The hydrochloride salt enhances water solubility compared to the free base. Methyl groups at positions 6 and 8 increase lipophilicity, as evidenced by the logP value of 1.47 for 2-(chloromethyl)imidazo[1,2-a]pyrimidine .
Table 2: Physicochemical Metrics for Analogous Compounds
Applications in Medicinal Chemistry
Drug Intermediate
The chloromethyl group serves as a versatile handle for further functionalization. For instance, nucleophilic substitution with amines or thiols can yield targeted bioactive molecules .
Table 3: Structural and Functional Comparison
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